![molecular formula C20H30N4O2 B5630029 8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)
8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one
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Description
This compound belongs to a class of compounds known for their complex molecular structures, which often involve spiro configurations and pyrazole rings. Such compounds are of interest due to their potential pharmacological properties and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives involves cycloaddition reactions, where nitrilimides are added to 3-aryliden-2(3H)-furanone derivatives. The products can further react with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These derivatives can undergo intramolecular cyclization to afford tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The molecular mechanics energy minimization techniques have been applied to understand the structural parameters of related compounds, such as 8-(4-methylphenyl)-1,3,4-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-6-one (Farag, Elkholy, & Ali, 2008). This analysis aids in understanding the 3D conformation and stability of such molecules.
Mechanism of Action
The mechanism of action of pyrazole-containing compounds can vary depending on their specific structure and the biological target. Some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Given the wide range of biological activities exhibited by pyrazole-containing compounds, there is significant interest in developing new derivatives with improved properties . Future research may focus on synthesizing new pyrazole derivatives, characterizing their properties, and evaluating their biological activities.
properties
IUPAC Name |
8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-2-(3-methylbut-2-enyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-5-16-15(4)18(22-21-16)19(26)23-10-7-20(8-11-23)12-17(25)24(13-20)9-6-14(2)3/h6H,5,7-13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKSVJBBTVTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC=C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one |
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